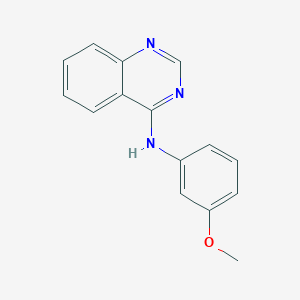
N-(3-methoxyphenyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)quinazolin-4-amine is a member of the class of quinazolines that is quinazoline which is substituted by a (3-methoxyphenyl)nitrilo group at position 4. It is a member of quinazolines, a secondary amino compound, a substituted aniline and a monomethoxybenzene.
科学的研究の応用
Analgesic and Anti-inflammatory Activities
N-(3-methoxyphenyl)quinazolin-4-amine and its derivatives have been studied for their potential analgesic and anti-inflammatory properties. Research indicates that these compounds can exhibit significant analgesic activity. For instance, studies have synthesized and tested various derivatives, finding them to be effective in reducing pain and inflammation. These findings suggest the potential of N-(3-methoxyphenyl)quinazolin-4-amine derivatives in developing new analgesic and anti-inflammatory drugs (Osarumwense Peter Osarodion, 2023); (V. Alagarsamy et al., 2011); (B. Dash et al., 2017).
Anticancer Potential
N-(3-methoxyphenyl)quinazolin-4-amine derivatives have been explored for their anticancer properties. Certain derivatives have shown promising results in inhibiting the proliferation of cancer cells. These compounds may target specific cellular mechanisms and pathways associated with cancer progression, making them potential candidates for cancer therapy research (N. Sirisoma et al., 2010); (D. Holt et al., 2006); (N. Dave et al., 2012).
Applications in Imaging and Detection
Some derivatives of N-(3-methoxyphenyl)quinazolin-4-amine have been utilized in the development of imaging agents, particularly for detecting specific biological targets. For example, certain compounds have been synthesized for use in positron emission tomography (PET) imaging, aiding in the visualization of specific cellular processes related to diseases like cancer (D. Holt et al., 2006). Additionally, fluorescent sensors based on derivatives of this compound have been developed for detecting amine vapors, which have applications in industries such as agriculture and pharmaceuticals (Meng Gao et al., 2016).
Potential in Antitubercular Therapy
Research has also explored the use of N-(3-methoxyphenyl)quinazolin-4-amine derivatives in antitubercular therapy. Certain synthesized compounds have exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential as new therapeutic agents for treating tuberculosis (Hardesh K. Maurya et al., 2013).
Antihistaminic Properties
There is evidence that some derivatives of N-(3-methoxyphenyl)quinazolin-4-amine possess antihistaminic properties, making them potential candidates for the treatment of allergies. These compounds have shown effectiveness in protecting against histamine-induced bronchospasm in animal models, suggesting their utility in developing new antihistaminic drugs (V. Alagarsamy et al., 2009).
特性
製品名 |
N-(3-methoxyphenyl)quinazolin-4-amine |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C15H13N3O/c1-19-12-6-4-5-11(9-12)18-15-13-7-2-3-8-14(13)16-10-17-15/h2-10H,1H3,(H,16,17,18) |
InChIキー |
LCYPRFCDTJTQPG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC2=NC=NC3=CC=CC=C32 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



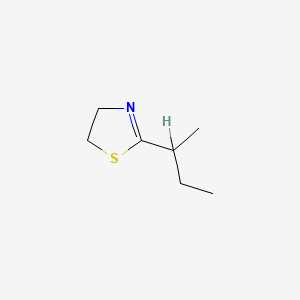
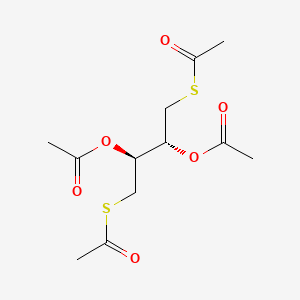
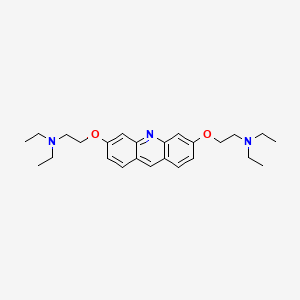
![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)
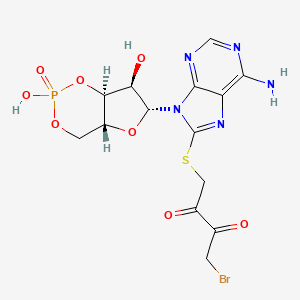
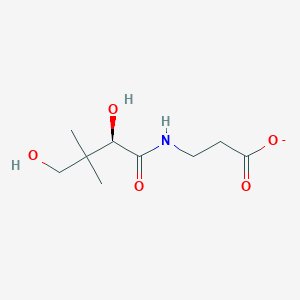
![1-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol](/img/structure/B1199152.png)
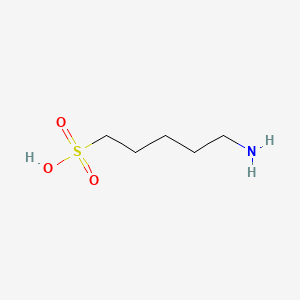
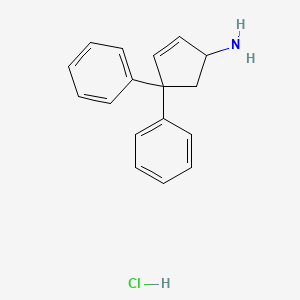
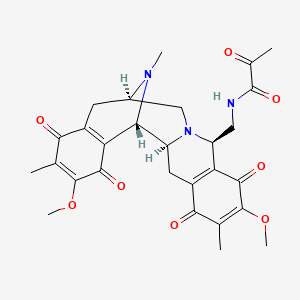
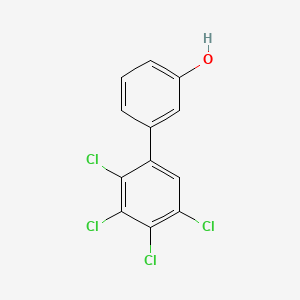
![[(1aR,2R,3R,3aR,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate](/img/structure/B1199160.png)

